molecular formula C30H33NO3 B12218323 (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12218323
M. Wt: 455.6 g/mol
InChI Key: CRCBCJHQJNLBSR-RRAHZORUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a benzofuran core, and a dibutylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Biphenyl Group: This step often involves coupling reactions, such as Suzuki or Stille coupling, to attach the biphenyl moiety to the benzofuran core.

    Addition of the Dibutylamino Group: This is usually done through nucleophilic substitution reactions, where a dibutylamine is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The dibutylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a probe for studying biological processes due to its unique structure.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one apart is its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C30H33NO3

Molecular Weight

455.6 g/mol

IUPAC Name

(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-[(4-phenylphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C30H33NO3/c1-3-5-18-31(19-6-4-2)21-26-27(32)17-16-25-29(33)28(34-30(25)26)20-22-12-14-24(15-13-22)23-10-8-7-9-11-23/h7-17,20,32H,3-6,18-19,21H2,1-2H3/b28-20-

InChI Key

CRCBCJHQJNLBSR-RRAHZORUSA-N

Isomeric SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)C4=CC=CC=C4)/C2=O)O

Canonical SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C4=CC=CC=C4)C2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.